molecular formula C9H12FNO B13040625 (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL

Cat. No.: B13040625
M. Wt: 169.20 g/mol
InChI Key: APRWPWYZYYKDDF-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent such as lithium aluminum hydride . The reaction is carried out under controlled temperature and pressure to achieve high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chiral alcohols, amines, and substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1

InChI Key

APRWPWYZYYKDDF-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)N)O

Origin of Product

United States

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